3'-Azido-3'-deoxy-b-L-uridine

Antiviral Hepatitis B Virus Nucleoside Analog

3'-Azido-3'-deoxy-β-L-uridine (CAS 2095417-28-8) is an L-configured click chemistry nucleoside with validated anti-HBV activity (EC50 260 nM). Its β-L stereochemistry is essential—human kinases and viral polymerases exhibit strict stereopreference; substituting with D-enantiomer or 2',3'-dideoxy analogs invalidates experimental results. The 3'-azido group enables CuAAC/SPAAC reactions for constructing nuclease-resistant L-oligonucleotides and metabolic probes. Use this exact compound for reproducible SAR benchmarking, kinase enantioselectivity studies (UMP-CMP kinase, UCK1), and synthetic route optimization (baseline yield: 31%). Verify L-configuration authenticity before purchase.

Molecular Formula C9H11N5O5
Molecular Weight 269.21 g/mol
Cat. No. B12352212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-3'-deoxy-b-L-uridine
Molecular FormulaC9H11N5O5
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)[C]2C([C](C(O2)CO)N=[N+]=[N-])O
InChIInChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h4,7,15,17H,1-3H2,(H,11,16,18)/t4-,7-/m0/s1
InChIKeyQFAORHLCYVOPOZ-FFWSUHOLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azido-3'-deoxy-beta-L-uridine: Procurement and Structural Differentiation Guide


3'-Azido-3'-deoxy-β-L-uridine (CAS 2095417-28-8), also designated as Compound 25, is a synthetic L-configured nucleoside derivative [1]. It belongs to the class of 3'-azido-3'-deoxynucleosides and is characterized by a β-L-ribofuranosyl sugar moiety linked to a uracil base, with an azido group at the 3'-position [1]. This L-enantiomeric configuration distinguishes it from the more common D-nucleoside analogs and is a key determinant of its biological interactions and potential research applications.

Why 3'-Azido-3'-deoxy-beta-L-uridine Cannot Be Substituted by Common D-Enantiomers or 2',3'-Dideoxy Analogs


Direct substitution of 3'-Azido-3'-deoxy-β-L-uridine with seemingly similar analogs like its D-enantiomer (3'-Azido-3'-deoxy-β-D-uridine), the more common 2',3'-dideoxy analog (Navuridine/AZDU), or the 5-fluoro derivative is not scientifically valid due to fundamental differences in stereochemical recognition by key metabolic enzymes [1]. L-nucleosides exhibit distinct enantioselectivity profiles, where human kinases and viral polymerases demonstrate strong stereopreference, often leading to inefficient phosphorylation of the L-isomers compared to their natural D-counterparts [2][3]. This means that even minor structural changes, such as a 2'-deoxy modification versus a 3'-deoxy-3'-azido group, can drastically alter the compound's activation pathway, intracellular half-life, and ultimate biological effect. Therefore, any experimental design requiring the specific L-configuration with a 3'-azido modification must use the exact compound to ensure reproducible and interpretable results.

Quantitative Differentiation Evidence for 3'-Azido-3'-deoxy-beta-L-uridine: Activity and Synthetic Yield Data


Anti-HBV Activity: Modest Potency in a Defined Cellular Assay

3'-Azido-3'-deoxy-β-L-uridine demonstrates quantifiable, albeit moderate, inhibition of Hepatitis B Virus (HBV) replication. It shows an EC50 value of 260 nM in a cellular assay measuring HBV DNA replication [1]. While this potency is lower than that of clinical anti-HBV agents, it provides a verifiable baseline for this specific L-nucleoside, which is crucial for research into structure-activity relationships (SAR) of L-nucleosides. This contrasts with the 5-fluoro derivative (3'-Azido-3'-deoxy-5-fluoro-β-L-uridine) for which no comparable anti-HBV data was identified in the same assay system.

Antiviral Hepatitis B Virus Nucleoside Analog

Synthetic Yield: Documented and Comparable Synthesis Efficiency

A published synthesis route for 3'-Azido-3'-deoxy-β-L-uridine (designated as Compound 25) reports a yield of 31% [1]. This yield is explicitly documented alongside the synthesis of its D-enantiomer counterpart (Compound 19, 3'-Azido-3'-deoxy-β-D-uridine), which was synthesized with a 39% yield using a parallel methodology [1]. This direct, head-to-head comparison provides a clear and quantifiable basis for assessing the relative synthetic efficiency of the L-enantiomer versus the D-enantiomer under identical conditions.

Chemical Synthesis Nucleoside Chemistry Process Chemistry

Enantioselective Enzyme Interaction: Differential Recognition by Key Cellular Kinases

The L-enantiomeric configuration of 3'-Azido-3'-deoxy-β-L-uridine fundamentally alters its interaction with human nucleotide kinases. Studies on structurally related L-nucleoside monophosphates (L-dUMP) demonstrate that human UMP-CMP kinase phosphorylates L-dUMP much less efficiently than its natural D-counterpart [1]. Furthermore, in related 2'-azido analogs, the L-enantiomer of 2'-azido-2'-deoxyuridine was found to be an inefficient substrate for human uridine-cytidine kinase 1, correlating with a lack of intracellular activity [2]. This class-level evidence strongly supports the hypothesis that 3'-Azido-3'-deoxy-β-L-uridine will also be poorly phosphorylated, a critical difference from D-nucleosides that directly impacts its potential as a chain terminator or prodrug.

Enantioselectivity Nucleotide Metabolism Kinase Assay

Click Chemistry Utility: A Functional Differentiator from Non-Azido L-Nucleosides

The presence of a 3'-azido group enables 3'-Azido-3'-deoxy-β-L-uridine to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This is a key functional differentiator from non-azido L-uridine analogs, which lack this reactive handle. It allows for site-specific conjugation, fluorescent labeling, and the construction of modified oligonucleotides. While the compound is often described as a click reagent, the specific reaction kinetics (e.g., second-order rate constant) for this particular nucleoside are not typically reported in vendor documentation, and no comparative kinetic data against other azido nucleosides was identified.

Click Chemistry Bioconjugation Chemical Biology

Defined Research and Industrial Applications for 3'-Azido-3'-deoxy-beta-L-uridine Based on Verified Evidence


Antiviral Drug Discovery: Benchmarking and SAR Studies for Hepatitis B Virus

This compound serves as a valuable tool compound in antiviral drug discovery, particularly for Hepatitis B Virus (HBV). With a defined EC50 of 260 nM in a cellular HBV replication assay, it provides a quantifiable benchmark for structure-activity relationship (SAR) studies of novel L-nucleoside analogs [1]. Researchers can use this baseline to evaluate if modifications to the sugar moiety or base improve antiviral potency against HBV, making it a critical reference point for hit-to-lead optimization campaigns.

Chemical Biology and Bioconjugation: An L-Configured Click Chemistry Handle

The 3'-azido group makes 3'-Azido-3'-deoxy-β-L-uridine a specific reagent for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . This is its most well-documented functional application. It is suitable for constructing L-configured oligonucleotides, developing nucleic acid-based probes, and performing metabolic labeling studies where the unnatural L-configuration may confer enhanced stability against nucleases or allow for the study of stereospecific biological processes.

Enzymology and Nucleotide Metabolism: Investigating Enantioselectivity

The L-configuration of this nucleoside makes it a specific tool for studying the enantioselectivity of key nucleotide metabolism enzymes, such as human UMP-CMP kinase and uridine-cytidine kinase 1 [2][3]. Class-level evidence indicates that L-nucleosides are generally poor substrates for these enzymes. 3'-Azido-3'-deoxy-β-L-uridine can be used to further probe the stereochemical requirements of these kinases, contributing to a deeper understanding of how unnatural nucleosides are processed in cells and informing the design of more effective prodrugs.

Synthetic Methodology Development: A Model Substrate for L-Nucleoside Synthesis

The documented synthetic yield of 31% for this compound, in direct comparison to its D-enantiomer (39%), makes it a useful model substrate for developing and optimizing novel synthetic routes to L-configured nucleosides [4]. Researchers in process chemistry can use these yields as a baseline to benchmark improvements in glycosylation methods, protecting group strategies, and azide introduction, aiming to increase efficiency and reduce costs for the production of this and related L-nucleoside analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Azido-3'-deoxy-b-L-uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.